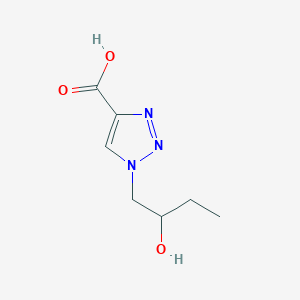![molecular formula C21H15Cl3N2O2 B2529022 6-クロロ-1-[(3,4-ジクロロベンジル)オキシ]-2-(4-メトキシフェニル)-1H-1,3-ベンゾイミダゾール CAS No. 282523-07-3](/img/structure/B2529022.png)
6-クロロ-1-[(3,4-ジクロロベンジル)オキシ]-2-(4-メトキシフェニル)-1H-1,3-ベンゾイミダゾール
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-chloro-1-[(3,4-dichlorobenzyl)oxy]-2-(4-methoxyphenyl)-1H-1,3-benzimidazole is a synthetic compound belonging to the benzimidazole class of heterocyclic compounds. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry due to their ability to interact with various biological targets .
科学的研究の応用
6-chloro-1-[(3,4-dichlorobenzyl)oxy]-2-(4-methoxyphenyl)-1H-1,3-benzimidazole has several scientific research applications, including:
Medicinal Chemistry: It is used as a lead compound in the development of new drugs due to its potential antiviral, anticancer, and antimicrobial activities.
Biological Studies: The compound is used in biological studies to investigate its interactions with various biological targets, such as enzymes and receptors.
Industrial Applications: It is used in the synthesis of other benzimidazole derivatives that have applications in agriculture and material science.
準備方法
The synthesis of 6-chloro-1-[(3,4-dichlorobenzyl)oxy]-2-(4-methoxyphenyl)-1H-1,3-benzimidazole typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the benzimidazole core, which is achieved by the condensation of o-phenylenediamine with a suitable carboxylic acid derivative.
Chlorination: The benzimidazole core is then chlorinated using reagents such as thionyl chloride or phosphorus pentachloride to introduce the chlorine atom at the 6-position.
Etherification: The chlorinated benzimidazole is reacted with 3,4-dichlorobenzyl alcohol in the presence of a base such as potassium carbonate to form the ether linkage.
化学反応の分析
6-chloro-1-[(3,4-dichlorobenzyl)oxy]-2-(4-methoxyphenyl)-1H-1,3-benzimidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding benzimidazole N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce the nitro or carbonyl groups present in the molecule.
作用機序
The mechanism of action of 6-chloro-1-[(3,4-dichlorobenzyl)oxy]-2-(4-methoxyphenyl)-1H-1,3-benzimidazole involves its interaction with specific molecular targets in the biological system. The compound binds to enzymes or receptors, inhibiting their activity and leading to the desired therapeutic effects. The exact molecular pathways involved depend on the specific biological target being studied .
類似化合物との比較
6-chloro-1-[(3,4-dichlorobenzyl)oxy]-2-(4-methoxyphenyl)-1H-1,3-benzimidazole can be compared with other benzimidazole derivatives such as:
2-(4-chlorophenyl)-1H-benzimidazole: Known for its antifungal activity.
5,6-dimethyl-1H-benzimidazole: Used as a precursor in the synthesis of vitamin B12.
2-(2-furyl)-1H-benzimidazole: Exhibits significant antibacterial properties.
The uniqueness of 6-chloro-1-[(3,4-dichlorobenzyl)oxy]-2-(4-methoxyphenyl)-1H-1,3-benzimidazole lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity .
特性
IUPAC Name |
6-chloro-1-[(3,4-dichlorophenyl)methoxy]-2-(4-methoxyphenyl)benzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15Cl3N2O2/c1-27-16-6-3-14(4-7-16)21-25-19-9-5-15(22)11-20(19)26(21)28-12-13-2-8-17(23)18(24)10-13/h2-11H,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDVCFEDZJHJAMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC3=C(N2OCC4=CC(=C(C=C4)Cl)Cl)C=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15Cl3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-(dimethylsulfamoyl)-N-[(2Z)-6-fluoro-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2528943.png)






![[(1S,2R)-2-Piperazin-1-ylcyclohexyl]methanamine](/img/structure/B2528957.png)
![5-(3-bromophenyl)-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2528958.png)

![[2-[(2-Methoxy-2-oxoethyl)amino]-2-oxoethyl] 4-formylbenzoate](/img/structure/B2528961.png)

